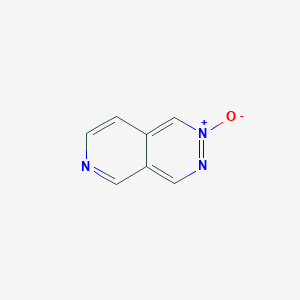![molecular formula C14H11IO5S B069132 1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one CAS No. 159950-96-6](/img/structure/B69132.png)
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of chemicals that have been explored for various chemical reactions, including nucleophilic replacement and aromatic sulphonation, showcasing its relevance in synthetic chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds often involves selective tosylation, as demonstrated in the synthesis of derivatives from methyl 2-benzamido-2-deoxy-α-D-glucopyranoside, highlighting the role of sulphonates in chemical synthesis processes (Khan & Hough, 1972).
Molecular Structure Analysis
Structural characterization of related compounds, such as diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H-1,2,3-Triazol-1-yl)(Benzamido)Methyl]Phosphonate, relies on 1D and 2D NMR experiments, emphasizing the critical role of advanced spectroscopic techniques in determining molecular structures (Khadir et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving sulphonates, such as the selective reactions of sulphonates with iodide ions and their transformation into various derivatives, are pivotal for understanding the reactivity and functionalization of such compounds (Hill & Hough, 1968).
Physical Properties Analysis
The physical properties of related compounds can be inferred from their synthesis and structural characterization, indicating solubility, crystallinity, and thermal stability. These properties are essential for practical applications and further chemical modifications.
Chemical Properties Analysis
The chemical properties, including reactivity towards various nucleophiles and electrophiles, can be studied through reactions such as those involving the displacement of sulphonate groups and the subsequent formation of novel derivatives, offering insights into the compound's potential uses and modifications (Ali & Richardson, 1969).
Scientific Research Applications
Synthesis and Chemical Transformations
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide and its derivatives, closely related to the compound , have been identified as promising scaffolds with high synthetic and pharmacological potential. The synthesis of these compounds typically involves the cyclization of salicylic acid derivatives. These compounds have been studied for their chemical transformations, which include reactions at various centers of the heterocyclic fragment, such as C=O and CH2 groups, and SO2–O bonds. The oxathiine nucleus, in particular, is prone to undergo recyclizations, highlighting the versatility of these compounds in chemical synthesis. However, the use of these compounds in multicomponent transformations remains underexplored, indicating a potential area for further research (Hryhoriv et al., 2021).
Pharmacological and Biological Activity
The exploration of the pharmacological properties of derivatives similar to "1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one" has been limited but indicates potential anticoagulant, antimicrobial, and antitumor activities. These activities are often inferred from their structural similarity to known bioactive cores, such as coumarins. Despite the scarcity of studies directly focusing on the specific compound , the structural and functional similarities with investigated sultone derivatives suggest that it may also possess interesting biological activities worth further exploration (Hryhoriv et al., 2021).
properties
IUPAC Name |
(3-oxo-1λ3,2-benziodoxol-1-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO5S/c1-10-6-8-11(9-7-10)21(17,18)20-15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYLZXFSPDNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OI2C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404623 |
Source


|
| Record name | 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one | |
CAS RN |
159950-96-6 |
Source


|
| Record name | 1-[(4-Methylbenzene-1-sulfonyl)oxy]-1lambda~3~,2-benziodoxol-3(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)

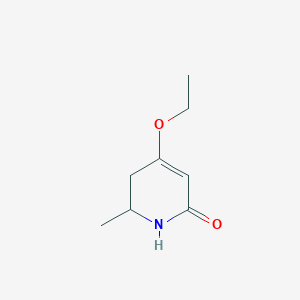
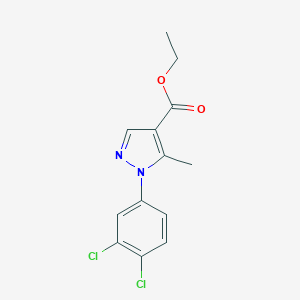
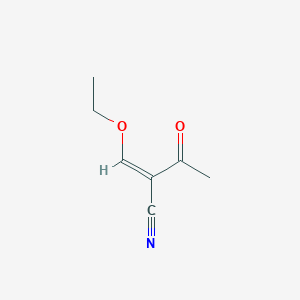
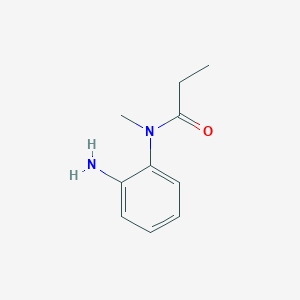
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)

